molecular formula C12H18N3O2S+ B11708713 1,3-diethyl-2-methyl-5-sulfamoyl-1H-3,1-benzimidazol-3-ium

1,3-diethyl-2-methyl-5-sulfamoyl-1H-3,1-benzimidazol-3-ium

Cat. No.: B11708713
M. Wt: 268.36 g/mol
InChI Key: MGDASVPXXFSLJF-UHFFFAOYSA-N
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Description

1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM is a heterocyclic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound is characterized by the presence of a sulfamoyl group, which can enhance its biological activity and solubility.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM typically involves the following steps:

    Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through a cyclization reaction involving an ortho-diamine and a carboxylic acid derivative.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction using sulfamic acid or its derivatives.

    Alkylation: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfamoyl group to an amine.

    Substitution: Electrophilic substitution reactions can occur on the benzodiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents such as halogens or nitro groups can be introduced under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitro-substituted benzodiazoles.

Scientific Research Applications

1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can enhance binding affinity and selectivity, leading to inhibition or activation of the target. The compound may also interfere with cellular pathways, affecting processes such as cell proliferation or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    1,3-DIETHYL-2-METHYL-1H-1,3-BENZODIAZOL-3-IUM: Lacks the sulfamoyl group, which may result in different biological activity.

    1,3-DIETHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM: Similar structure but different substitution pattern, affecting its properties.

Uniqueness

1,3-DIETHYL-2-METHYL-5-SULFAMOYL-1H-1,3-BENZODIAZOL-3-IUM is unique due to the presence of both ethyl and methyl groups along with the sulfamoyl group. This combination can result in distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C12H18N3O2S+

Molecular Weight

268.36 g/mol

IUPAC Name

1,3-diethyl-2-methylbenzimidazol-1-ium-5-sulfonamide

InChI

InChI=1S/C12H18N3O2S/c1-4-14-9(3)15(5-2)12-8-10(18(13,16)17)6-7-11(12)14/h6-8H,4-5H2,1-3H3,(H2,13,16,17)/q+1

InChI Key

MGDASVPXXFSLJF-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=[N+](C2=C1C=C(C=C2)S(=O)(=O)N)CC)C

Origin of Product

United States

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